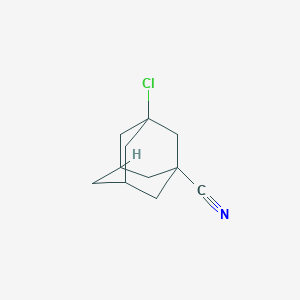

3-Chloroadamantane-1-carbonitrile

Description

Significance of Adamantane (B196018) as a Polycyclic Hydrocarbon Scaffold in Contemporary Chemical Science

Adamantane, a tricyclic hydrocarbon with the formula C10H16, possesses a unique, rigid, and symmetrical cage-like structure resembling a diamondoid. wikipedia.org First isolated from petroleum in 1933, its discovery opened up a new field in chemistry focused on polyhedral organic compounds. wikipedia.org The spatial arrangement of its carbon atoms is identical to that in the diamond crystal lattice, lending it the name derived from the Greek "adamantinos," meaning related to steel or diamond. wikipedia.org This structural rigidity and stability make adamantane an attractive scaffold in various scientific domains. nih.gov

The adamantane molecule is composed of three fused cyclohexane (B81311) rings in the chair conformation, resulting in a virtually stress-free and highly stable isomer of C10H16. wikipedia.org Its remarkable properties, including high lipophilicity and a three-dimensional structure, have led to its widespread use in medicinal chemistry, materials science, and nanotechnology. mdpi.comresearchgate.net The four equivalent bridgehead positions on the adamantane core provide ample opportunities for multi-functionalization, allowing for the design of diverse derivatives with specific applications. nih.gov

Foundational Principles of Adamantane Derivatives in Academic Organic and Materials Research

The functionalization of the adamantane scaffold is a cornerstone of its application in research. nih.gov The bridgehead positions are particularly amenable to substitution, leading to a vast array of adamantane derivatives. These derivatives are synthesized for a multitude of purposes, from serving as building blocks for complex molecules to acting as key components in advanced materials. researchgate.netthieme-connect.com

In organic synthesis, the rigid and well-defined geometry of adamantane is exploited to create scaffolds with specific three-dimensional orientations. researchgate.net This is particularly useful in the design of multivalent ligands for protein recognition and in supramolecular chemistry, where the adamantane moiety can form strong inclusion complexes with host molecules. researchgate.netmdpi.com The synthesis of these derivatives often involves the direct functionalization of C-H bonds, which can be achieved through various catalytic and radical-based methods. nih.gov

In materials science, adamantane derivatives are utilized for their thermal stability and unique structural properties. wikipedia.org They are incorporated into polymers to enhance their properties and have been investigated for use in the development of porous materials, optical materials, and molecular electronic devices. wikipedia.orgresearchgate.net The ability of adamantane derivatives to self-assemble into ordered structures is also a key area of research. nih.gov

Positioning of 3-Chloroadamantane-1-carbonitrile within the Functionalized Adamantane Research Landscape

This compound is a specific example of a functionalized adamantane derivative. It incorporates two different functional groups at the bridgehead positions: a chlorine atom and a nitrile group. This disubstitution makes it a valuable intermediate in the synthesis of more complex adamantane-based molecules.

The chlorine atom can serve as a leaving group in nucleophilic substitution reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a variety of other functionalities. The presence of these two distinct reactive sites allows for selective and sequential modifications, making this compound a versatile building block in organic synthesis.

While specific research exclusively focused on this compound is not extensively detailed in the provided search results, its structural features place it firmly within the broader context of research on functionalized adamantanes. Its utility would lie in its potential as a precursor for creating novel adamantane derivatives for applications in medicinal chemistry and materials science, following the established principles of adamantane chemistry.

Interactive Data Table: Properties of Adamantane and a Related Derivative

| Property | Adamantane | 1-Chloroadamantane (B1585529) |

| Molecular Formula | C10H16 | C10H15Cl |

| Molecular Weight | 136.23 g/mol | 170.68 g/mol |

| Melting Point | 270 °C (sublimes) | 163-166 °C |

| Appearance | White crystalline solid | - |

| Odor | Camphor-like | - |

| Solubility in water | Practically insoluble | - |

Data for Adamantane sourced from wikipedia.org. Data for 1-Chloroadamantane sourced from chemsynthesis.comnih.gov.

Interactive Data Table: Key Adamantane Derivatives and Their Applications

| Derivative | Application Area | Reference |

| Amantadine | Antiviral | mdpi.com |

| Memantine | Treatment of Alzheimer's disease | wikipedia.org |

| Vildagliptin | Antidiabetic | mdpi.com |

| Adapalene | Anti-inflammatory | mdpi.com |

| Adamantane-based polymers | Advanced materials | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

3-chloroadamantane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13/h8-9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGYYUWQZAELJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401231834 | |

| Record name | 3-Chlorotricyclo[3.3.1.13,7]decane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401231834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90812-27-4 | |

| Record name | 3-Chlorotricyclo[3.3.1.13,7]decane-1-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90812-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorotricyclo[3.3.1.13,7]decane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401231834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloroadamantane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 Chloroadamantane 1 Carbonitrile

Reactions Involving the Nitrile (–CN) Functional Group

The nitrile group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. libretexts.org This allows for a variety of nucleophilic addition reactions, leading to the formation of amides, carboxylic acids, and amines. numberanalytics.com

Hydrolysis and Amidation Pathways

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid. openstax.org This process can be catalyzed by either acid or base.

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide. chemistrysteps.com Prolonged reaction times or harsher conditions will drive the further hydrolysis of the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt.

In a basic medium, the reaction begins with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. openstax.orgchemistrysteps.com The resulting imidic acid anion is protonated by the solvent (water) to yield the amide. Similar to the acidic pathway, the amide can be further hydrolyzed under basic conditions to a carboxylate salt, which upon acidic workup, gives the carboxylic acid. openstax.org

For 3-chloroadamantane-1-carbonitrile, these reactions provide a route to 3-chloroadamantane-1-carboxamide (B1598978) and subsequently to 3-chloroadamantane-1-carboxylic acid.

Table 1: Hydrolysis Reactions of this compound

| Reaction | Reagents and Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq) or HCl (aq), Heat | 3-Chloroadamantane-1-carboxamide | 3-Chloroadamantane-1-carboxylic acid |

Reduction Reactions to Amine Derivatives

The reduction of the nitrile group is a primary method for the synthesis of primary amines. chemguide.co.uk This transformation can be achieved using various reducing agents, most commonly metal hydrides or catalytic hydrogenation.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yield. chemguide.co.uk The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. libretexts.orgopenstax.org Subsequent aqueous workup protonates the resulting dianion to afford the primary amine. openstax.org The reduction of this compound with LiAlH₄ yields 1-(aminomethyl)-3-chloroadamantane. Other hydride reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), can also be employed. commonorganicchemistry.comorganic-chemistry.org

Catalytic hydrogenation offers an alternative, often milder, method for nitrile reduction. wikipedia.org This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, platinum, or palladium on carbon (Pd/C). commonorganicchemistry.comwikipedia.org The reaction proceeds via the stepwise addition of hydrogen atoms across the triple bond. A potential side reaction is the formation of secondary and tertiary amines, which can sometimes be suppressed by the addition of ammonia (B1221849). commonorganicchemistry.comwikipedia.org

Table 2: Reduction of this compound to 1-(aminomethyl)-3-chloroadamantane

| Method | Reducing Agent(s) | Solvent | General Conditions |

|---|---|---|---|

| Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | 1) Addition of LiAlH₄ 2) Aqueous workup |

| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol (B145695), Methanol | Elevated pressure and temperature |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Ethanol, Acetic Acid | Hydrogen pressure |

Cycloaddition and Other Pericyclic Reactions

Nitriles can participate as a 2π component in cycloaddition reactions to construct heterocyclic rings. numberanalytics.com A prominent example is the 1,3-dipolar cycloaddition, a powerful tool in synthetic organic chemistry for creating five-membered heterocycles. youtube.comyoutube.com

In this type of reaction, a 1,3-dipole (a molecule with positive and negative charges separated over three atoms) reacts with a dipolarophile (in this case, the nitrile). For this compound, the nitrile group can react with various 1,3-dipoles, such as azides, nitrile oxides, or nitrones. For instance, reaction with an azide (B81097) (R-N₃) would lead to the formation of a tetrazole ring attached to the adamantane (B196018) core. The electron-withdrawing nature of the cyano group can influence its reactivity as a dipolarophile. libretexts.org These reactions are typically concerted and highly stereospecific. libretexts.org

Reactivity of the Chloro (–Cl) Substituent

The chloro group in this compound is attached to a tertiary, bridgehead carbon atom. This specific location heavily influences its reactivity, favoring substitution over elimination reactions.

Nucleophilic Substitution Reactions on Chloroadamantane Cores

The substitution of the chlorine atom on the adamantane cage proceeds readily with a variety of nucleophiles. Due to the tertiary nature of the carbon center, the reaction mechanism is predominantly unimolecular nucleophilic substitution (Sₙ1). libretexts.org

The Sₙ1 mechanism involves a two-step process. youtube.com The first and rate-determining step is the spontaneous dissociation of the chloroalkane to form a chloride ion and a carbocation intermediate. libretexts.org The adamantane structure is uniquely capable of stabilizing the positive charge at the bridgehead position, forming a relatively stable 1-adamantyl carbocation (specifically, the 3-cyano-1-adamantyl cation). The stability of this tertiary carbocation facilitates its formation. libretexts.org The second step is a rapid attack of a nucleophile on the carbocation, leading to the final substitution product. youtube.com The reaction is often facilitated by polar, protic solvents which can solvate both the departing leaving group and the carbocation intermediate. nih.gov

Table 3: Examples of Sₙ1 Reactions with this compound

| Nucleophile (Nu⁻) | Reagent Example | Product |

|---|---|---|

| Hydroxide (OH⁻) | H₂O (solvolysis) or NaOH(aq) | 3-Hydroxyadamantane-1-carbonitrile |

| Alkoxide (RO⁻) | R-OH (solvolysis) or NaOR | 3-Alkoxyadamantane-1-carbonitrile |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 3-Azidoadamantane-1-carbonitrile |

Elimination Reactions and Formation of Unsaturated Adamantane Derivatives

Elimination reactions, which lead to the formation of alkenes, typically compete with nucleophilic substitution. masterorganicchemistry.com These reactions require the removal of a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group. uci.edu

However, in the case of this compound, elimination is strongly disfavored. The rigid, cage-like structure of adamantane prevents the formation of a double bond at the bridgehead position, a principle known as Bredt's Rule. The formation of a C=C double bond involving a bridgehead carbon would introduce immense angle and torsional strain into the polycyclic system, as the geometry required for a planar sp²-hybridized carbon cannot be accommodated within the rigid framework. libretexts.org Consequently, treating this compound with a strong base does not lead to the formation of an unsaturated adamantane derivative; instead, substitution products are predominantly or exclusively formed, depending on the reaction conditions. masterorganicchemistry.comlibretexts.org

Bridgehead Reactivity and Skeletal Transformations of the Adamantane Cage

The adamantane cage is characterized by its high degree of symmetry and rigidity, with two distinct types of carbon-hydrogen bonds: those at the tertiary bridgehead positions and those at the secondary methylene (B1212753) bridges. nih.gov The unique stability of carbocation and radical intermediates at the bridgehead positions often dictates the regioselectivity of its functionalization reactions. nih.gov

C-H Bond Activation and Functionalization within the Adamantane Framework

The direct functionalization of C-H bonds is a powerful tool in organic synthesis, and the adamantane framework has often served as a benchmark for such transformations. nih.govchemrxiv.org The activation of the strong C-H bonds of adamantane typically requires potent reagents capable of overcoming a significant kinetic barrier. chemrxiv.org The tertiary C-H bonds at the bridgehead positions are generally more susceptible to activation than the secondary C-H bonds due to the greater stability of the resulting tertiary radical or carbocation intermediates. nih.govoup.com

In this compound, two of the four bridgehead positions are already functionalized. The remaining two bridgehead C-H bonds, as well as the secondary C-H bonds on the methylene bridges, are available for further reaction. The electron-withdrawing nature of the chloro and, particularly, the cyano groups significantly influences the reactivity of the remaining C-H bonds. These groups deactivate the adamantane cage towards electrophilic attack.

Radical functionalization presents a viable pathway for further substitution. nih.gov Various methods for direct radical C-H functionalization have been developed, often employing radical initiators or photoredox catalysis. nih.govchemrxiv.org The selectivity of these reactions for the tertiary versus secondary C-H bonds can be influenced by the specific catalyst and reaction conditions employed. nih.govchemrxiv.org For instance, some photocatalytic systems exhibit remarkable selectivity for the 3° C–H bonds of adamantanes. chemrxiv.orgacs.org However, the presence of the electron-withdrawing substituents in this compound would likely decrease the reactivity of the remaining bridgehead positions towards hydrogen atom abstraction by electrophilic radicals.

Table 1: Regioselectivity in the Functionalization of Substituted Adamantanes

| Substrate | Reagents and Conditions | Major Product(s) | Observations | Reference |

|---|---|---|---|---|

| Adamantane | DTBP, CO, Benzyl (B1604629) alcohol | Benzyl 1-adamantanecarboxylate and Benzyl 2-adamantanecarboxylate | Low regioselectivity (2:1 mixture of 3°:2° products). | nih.gov |

| Adamantane | Acrylonitrile (B1666552), Benzophenone (B1666685), UV light | 1-(2-cyanoethyl)adamantane and 2-(2-cyanoethyl)adamantane | Mixture of regioisomers (6:1 ratio). nih.gov | nih.gov |

| Adamantane | Photoredox and H-atom transfer catalysis | 3°-alkylated adamantane | Excellent chemoselectivity for the strong 3° C–H bonds. chemrxiv.org | chemrxiv.org |

Rearrangement Reactions of Adamantane and its Derivatives

The rigid structure of the adamantane cage is thermodynamically very stable. However, under strongly acidic conditions, rearrangements of the adamantane skeleton and its precursors can occur, typically proceeding through carbocationic intermediates. researchgate.netresearchgate.net A well-known rearrangement is the isomerization of other C10H16 tricyclic hydrocarbons to the more stable adamantane framework, often catalyzed by Lewis acids. researchgate.netresearchgate.net

For adamantane derivatives, the most studied rearrangement is the interconversion of the 1-adamantyl cation and the 2-adamantyl cation. rsc.orgrsc.org This process can occur via two distinct mechanisms: a rapid intermolecular hydride transfer and a slower, reversible ring-opening of the adamantane skeleton. rsc.orgrsc.org

In the case of this compound, the generation of a carbocation at a bridgehead position would be significantly influenced by the substituents. The formation of a carbocation at C1 would be highly disfavored due to the powerful electron-withdrawing and destabilizing effect of the adjacent cyano group. Similarly, the chloro group at C3 would also destabilize a positive charge at that position. Consequently, rearrangements involving the formation of carbocations at these positions are unlikely.

Skeletal transformations such as the protoadamantane-adamantane rearrangement are key steps in the synthesis of certain substituted adamantanes, particularly 1,2-disubstituted derivatives. mdpi.comnih.gov These rearrangements are typically acid-catalyzed and proceed through carbocationic intermediates. mdpi.com The electronic nature of the substituents on the protoadamantane (B92536) framework would play a crucial role in directing the course of such a rearrangement.

Electrochemical and Photochemical Transformations of Adamantane Derivatives

The unique electronic properties and high symmetry of the adamantane cage make its derivatives interesting substrates for electrochemical and photochemical studies. These methods can provide pathways to novel functionalized adamantanes that may be inaccessible through traditional thermal reactions.

Photo-induced Reactions and Carbene Intermediates

The photochemical functionalization of adamantane often involves the generation of an adamantyl radical, which can then react with various trapping agents. nih.gov For example, the photo-induced addition of adamantane to electron-deficient alkenes, such as α,β-unsaturated nitriles, has been reported. nih.gov These reactions can be initiated by photosensitizers like benzophenone under UV irradiation. nih.gov In the context of this compound, direct irradiation could potentially lead to homolytic cleavage of the C-Cl bond, generating a 3-cyano-1-adamantyl radical, which could then undergo further reactions.

The involvement of carbene intermediates in the photochemistry of some cage-like molecules has been documented. scribd.com While there is no direct evidence for carbene formation from this compound in the provided search results, the general reactivity patterns of adamantane derivatives suggest that under specific photochemical conditions, skeletal rearrangements could potentially proceed through such highly reactive intermediates. For instance, the photolysis of other polycyclic systems has been shown to involve cyclopropyl (B3062369) carbene intermediates. scribd.com

The synthesis of poly-functionalized adamantanes can sometimes be achieved through photochemical means. For example, 1,3,5,7-tetracyanoadamantane has been prepared via a radical nucleophilic substitution (S_RN_1) reaction, which is a photo-stimulated process. researchgate.net

Electrochemical Functionalization and Oxidation Potentials

Electrochemical methods offer a powerful alternative for the functionalization of the adamantane core. The anodic oxidation of adamantane can lead to the formation of a cation radical, which can then be trapped by nucleophiles present in the medium. rsc.org This approach has been successfully used for the difunctionalization of adamantane, yielding products such as adamantane-1,3-diol or N,N'-(adamantane-1,3-diyl)bisacetamide, depending on the solvent system. rsc.org

The oxidation potential of adamantane derivatives is highly dependent on the nature of the substituents on the cage. Electron-donating groups lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups have the opposite effect. The presence of both a chloro and a cyano group, both of which are electron-withdrawing, would significantly increase the oxidation potential of this compound compared to unsubstituted adamantane. This would necessitate harsher electrochemical conditions to achieve oxidation and subsequent functionalization.

Calculations have shown that the bridgehead hydrogens in adamantane are the most reactive towards electrophilic reagents or radicals, which is consistent with the formation of the most stable carbocation or radical intermediates at these positions. oup.com The electrochemical oxidation would therefore be expected to initiate at one of the remaining unsubstituted bridgehead positions.

Table 2: Electrochemical Oxidation of Adamantane Derivatives

| Substrate | Solvent/Electrolyte | Potential | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Adamantane | Trifluoroacetic acid | Second wave | Adamantane-1,3-diol (after hydrolysis) | 70% | rsc.org |

| Adamantane | Acetonitrile (B52724) | Second wave | N,N'-(Adamantane-1,3-diyl)bisacetamide | 58% | rsc.org |

Advanced Spectroscopic and Structural Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of adamantane (B196018) derivatives. scielo.org.zaajol.info The compact and highly symmetric nature of the adamantane cage often leads to spectral overlap, necessitating advanced NMR techniques for unambiguous signal assignment. scielo.org.zaajol.info

¹H and ¹³C NMR Chemical Shift Analysis of Functionalized Adamantanes.journals.co.zacapes.gov.br

The introduction of substituents onto the adamantane core induces characteristic changes in the ¹H and ¹³C NMR chemical shifts, providing valuable information about the substituent's nature and position. In 1-substituted adamantanes, a plane of symmetry is often observed in the ¹H NMR spectrum. scielo.org.za For the parent adamantane molecule, the ¹³C NMR spectrum shows two distinct signals corresponding to the methine (CH) and methylene (B1212753) (CH₂) groups. chemicalbook.com

The chemical shifts of the carbon atoms in the adamantane cage are influenced by the electronegativity and spatial orientation of the substituents. For instance, in 1-chloroadamantane (B1585529), the carbon atom directly bonded to the chlorine atom (C1) experiences a significant downfield shift compared to unsubstituted adamantane. The effect of the substituent diminishes with increasing distance along the carbon skeleton.

A general trend observed in monosubstituted adamantanes is the clear differentiation of carbon signals based on their proximity to the substituent. scielo.org.za For 1-substituted derivatives like 3-Chloroadamantane-1-carbonitrile, the carbon atoms can be categorized into distinct groups based on their chemical environment. The presence of both a chloro and a nitrile group at the bridgehead positions (C1 and C3) breaks the high symmetry of the adamantane cage, leading to a more complex spectrum with a greater number of unique signals compared to monosubstituted adamantanes.

Table 1: Predicted ¹³C NMR Chemical Shifts for Adamantane and 1-Substituted Derivatives

| Compound | C1 | C2 | C3 | C4 |

| Adamantane | 28.46 ppm | 37.85 ppm | 28.46 ppm | 37.85 ppm |

| 1-Chloroadamantane | 68.5 ppm | 40.2 ppm | 31.5 ppm | 35.8 ppm |

| 1-Adamantanecarbonitrile | 40.9 ppm | 35.9 ppm | 30.7 ppm | 123.4 (CN) |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The table is illustrative and based on general principles of substituent effects on adamantane derivatives.

Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis

To overcome the challenges of signal overlap in complex adamantane derivatives, two-dimensional (2D) NMR techniques are indispensable. wikipedia.orgyoutube.com Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide crucial information about the connectivity of atoms within the molecule.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity through the carbon framework.

HSQC experiments correlate directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons. wikipedia.org

HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms, which is vital for establishing the connectivity between quaternary carbons and other parts of the molecule. youtube.com

These techniques, when used in combination, allow for a complete and detailed assignment of all proton and carbon signals, confirming the rigid, cage-like structure of this compound and the specific placement of the chloro and nitrile functional groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Vibrational Modes of Nitrile and Halogen Functional Groups.capes.gov.brmdpi.comdocbrown.infodocbrown.info

The IR and Raman spectra of this compound are expected to exhibit characteristic vibrational modes associated with the nitrile (C≡N) and carbon-chlorine (C-Cl) functional groups.

Nitrile Group (C≡N): The stretching vibration of the nitrile group typically appears in a distinct region of the IR and Raman spectra, usually between 2200 and 2260 cm⁻¹. The intensity of this band can be influenced by the electronic environment. In adamantane systems, this peak is often sharp and of medium to strong intensity. The chemical shift of the nitrile carbon in the ¹³C NMR spectrum is also a key identifier, typically appearing in the range of 115-125 ppm. organicchemistrydata.org

Carbon-Chlorine (C-Cl) Bond: The stretching vibration of the C-Cl bond is generally observed in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. The exact position can vary depending on the nature of the carbon atom to which the chlorine is attached (primary, secondary, or tertiary). In the case of this compound, the C-Cl bond involves a tertiary carbon atom.

The adamantane cage itself has a series of characteristic vibrations, including C-H stretching, CH₂ scissoring, and various skeletal deformation modes, which form a complex but recognizable pattern in the spectra. researchgate.netnih.gov

Studies of Order-Disorder Transitions in Halogenated Adamantanes using Vibrational Spectroscopy.capes.gov.br

Halogenated adamantanes are known to exhibit interesting solid-state properties, including order-disorder phase transitions. researchgate.netexlibrisgroup.comacs.orgresearchgate.net These transitions involve changes in the rotational and orientational freedom of the molecules within the crystal lattice. Vibrational spectroscopy is a powerful tool for studying these phenomena. researchgate.net

In the disordered, or plastic, phase, which often occurs at higher temperatures, the adamantane molecules can undergo significant reorientational motions. acs.org This leads to broader peaks in the vibrational spectra. Upon cooling, the system can transition to a more ordered phase where the molecular motions are restricted. researchgate.netacs.org This transition is often accompanied by a sharpening of the spectral bands and sometimes the appearance of new peaks due to changes in the crystal symmetry and intermolecular interactions. researchgate.net Low-frequency Raman spectroscopy is particularly sensitive to the lattice phonons, which are the collective vibrations of the molecules in the crystal, making it an excellent probe for these phase transitions. researchgate.net While specific studies on this compound are not widely reported, the behavior of other halogenated adamantanes, such as 1-chloroadamantane and 1-bromoadamantane (B121549), provides a strong basis for expecting similar phase behavior. researchgate.netexlibrisgroup.comacs.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis.nih.gov

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule and for gaining insights into its fragmentation pathways. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₁H₁₄ClN).

The fragmentation pattern observed in the mass spectrum can also provide structural information. The rigid adamantane cage is relatively stable, but characteristic fragmentation patterns can emerge. Common fragmentation pathways for substituted adamantanes may involve the loss of the substituents or cleavage of the adamantane cage itself. The presence of the chlorine atom would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

By analyzing the fragments, it is possible to deduce the connectivity of the molecule and confirm the positions of the substituents, complementing the information obtained from NMR and vibrational spectroscopy.

Photoelectron Spectroscopy for Electronic Structure Analysis

Photoelectron spectroscopy (PES) is a powerful technique used to investigate the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. While specific high-resolution photoelectron spectra for this compound are not extensively documented in publicly accessible literature, the electronic properties can be inferred from studies on related adamantane derivatives. acs.orgresearchgate.net

The electronic structure of adamantane and its derivatives is of significant interest due to their unique cage-like structure, which serves as a molecular analogue of diamond. researchgate.netwikipedia.org In adamantane (C₁₀H₁₆), the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity and optical properties. acs.org The introduction of substituents, such as a chloro group and a carbonitrile group, at the bridgehead positions significantly modifies the electronic landscape.

The chloro and nitrile groups are electron-withdrawing, which is expected to lower the energy of the molecular orbitals and increase the ionization potential compared to unsubstituted adamantane. Theoretical calculations and PES studies on other substituted adamantanes show that functionalization directly impacts the HOMO and LUMO energies. acs.org For instance, studies on methylated adamantanes have demonstrated that substituent effects can systematically shift the ionization potential. acs.org Similarly, the presence of the C-Cl and C-C≡N bonds in this compound will introduce new molecular orbitals and alter the energy levels of the parent adamantane cage. Analysis of related chlorinated compounds by PES reveals that the contraction of the C-Cl bond upon ionization is a key factor in the vibrational excitation observed in the spectra. researchgate.net

The interpretation of the PES spectrum of this compound would involve identifying the ionization bands corresponding to the adamantane framework, the lone pairs of the chlorine atom, and the π-orbitals of the nitrile group. Comparative analysis with simpler molecules like chloromethanes and other nitriles would be essential for assigning the spectral features. researchgate.netscilit.com

Table 1: Predicted Effects of Substitution on the Electronic Properties of Adamantane

| Property | Unsubstituted Adamantane | This compound (Predicted) | Rationale for Prediction |

|---|---|---|---|

| HOMO Energy | Higher | Lower | The electron-withdrawing chloro and nitrile groups stabilize the HOMO, lowering its energy. |

| Ionization Potential | Lower | Higher | A lower HOMO energy requires more energy to remove an electron, resulting in a higher ionization potential. |

| Electron Affinity | Lower | Higher | The electron-withdrawing groups stabilize the LUMO, making the molecule more likely to accept an electron. nih.gov |

X-ray Crystallography for Solid-State Structural Determination

While a specific crystallographic study for this compound is not available in the reviewed literature, extensive crystallographic data exists for a vast array of adamantane derivatives. mdpi.comnih.govnih.govacs.org This body of research provides a solid foundation for predicting the structural parameters of this compound.

The adamantane cage is a rigid and nearly strain-free tricyclic system. wikipedia.org In its crystalline form, unsubstituted adamantane adopts a face-centered cubic structure at room temperature, with the molecules being orientationally disordered. wikipedia.org The C-C bond lengths within the adamantane cage are typically around 1.54 Å, and the C-H bond lengths are about 1.112 Å. wikipedia.orgyoutube.com

For this compound, the key structural parameters of interest would be the lengths of the C-Cl and C-CN bonds at the bridgehead (C1 and C3) positions, and any distortion they induce in the adamantane cage. In related structures, the C-C bond lengths of the adamantane core are generally found to be within the characteristic range of 1.36–1.40 Å (for C-C bonds in a different but related adamantane structure) to 1.54 Å. wikipedia.orgmdpi.com The geometry of the cyano (nitrile) group is linear, with a C≡N triple bond length typically around 1.14 - 1.16 Å. mdpi.com The C-Cl bond length would be expected to be in the typical range for such a bond on a tertiary carbon.

The packing of the molecules in the crystal would be governed by weak intermolecular forces, such as van der Waals interactions. wikipedia.org Depending on the precise arrangement, weak hydrogen bonds involving the nitrile nitrogen atom (C-H···N) could also play a role in stabilizing the crystal structure, a phenomenon observed in other adamantane-containing nitrile compounds. mdpi.com

Table 2: Representative Crystallographic Data for Adamantane and Related Derivatives

| Parameter | Adamantane wikipedia.org | 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile mdpi.com | Predicted for this compound |

|---|---|---|---|

| Crystal System | Cubic | Monoclinic | Likely Monoclinic or Orthorhombic |

| Space Group | Fm3m | P2₁/c | --- |

| Cage C-C Bond Length (Å) | 1.54 | 1.36–1.40 | ~1.54 |

| C-CN Bond Length (Å) | N/A | --- | ~1.47 (C-C bond to nitrile) |

| C≡N Bond Length (Å) | N/A | 1.14 | ~1.14 - 1.16 |

| C-Cl Bond Length (Å) | N/A | N/A | ~1.77 - 1.81 |

Note: The data for 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile is provided for context on a related adamantane nitrile. Predicted values are based on typical bond lengths for similar functional groups.

Theoretical and Computational Studies of 3 Chloroadamantane 1 Carbonitrile

Quantum Chemical Computations

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, bonding, and reactivity of molecules. dergipark.org.tr For 3-Chloroadamantane-1-carbonitrile, these methods can unravel the intricate interplay between the adamantane (B196018) cage and its substituents.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

DFT calculations are instrumental in understanding the electronic landscape of this compound. By solving the Kohn-Sham equations, one can obtain the molecule's electron density and from it, a wealth of information about its structure and bonding. rsc.org The introduction of an electron-withdrawing chlorine atom and a cyano group at the bridgehead positions of the adamantane core is expected to significantly perturb the electron distribution of the parent hydrocarbon. researchgate.net

DFT studies would likely predict a polarization of the C-Cl bond, with the chlorine atom bearing a partial negative charge and the adjacent carbon a partial positive charge. Similarly, the nitrogen atom of the cyano group will exhibit a partial negative charge. These features are crucial for understanding the molecule's reactivity and intermolecular interactions. The adamantane cage itself, while generally considered non-polar, would exhibit an induced dipole moment due to these functional groups. The calculated bond lengths and angles would provide a precise three-dimensional structure of the molecule, which is the foundation for all other computational predictions. wikipedia.org

Prediction of Spectroscopic Properties and Conformational Energies

Computational spectroscopy is a powerful tool for predicting the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of molecules. ksu.edu.sadntb.gov.ua By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and intensities, which can be directly compared with experimental infrared and Raman spectra. For this compound, characteristic vibrational modes, such as the C-Cl stretching and the C≡N stretching frequencies, can be accurately predicted.

Time-dependent DFT (TD-DFT) can be employed to calculate the excited electronic states of the molecule, providing predictions of the UV-Visible absorption spectrum. rsc.org These calculations would reveal the energies of electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. Given the saturated nature of the adamantane cage, the electronic transitions are likely to be associated with the functional groups.

Due to the rigid nature of the adamantane cage, this compound has a limited number of stable conformers. The primary conformational flexibility would arise from the rotation around the C-C≡N bond, although this is a relatively minor effect. DFT calculations can be used to determine the relative energies of any possible conformers and the energy barriers between them.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Wavenumber/Wavelength | Assignment |

| Infrared (IR) | ~2240-2260 cm⁻¹ | C≡N stretch |

| Infrared (IR) | ~700-800 cm⁻¹ | C-Cl stretch |

| UV-Visible | ~200-220 nm | n → σ* or π → π* of the cyano group |

Note: These are predicted values based on typical ranges for these functional groups in similar chemical environments.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions. researchgate.net For this compound, several reaction pathways could be explored. For instance, the reactivity of the chlorine atom in nucleophilic substitution reactions could be modeled. By calculating the energy profile of the reaction, including the structures and energies of the reactants, transition state, and products, one can determine the activation energy and the reaction rate. acs.org

Similarly, the reactivity of the nitrile group, for example, its hydrolysis to a carboxylic acid or its reduction to an amine, can be computationally investigated. The modeling of transition states is particularly valuable as these are transient species that are difficult to observe experimentally. The insights gained from these studies can help in designing synthetic routes and predicting the chemical behavior of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide detailed information about a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase, such as in a solvent or in a solid state. tandfonline.comtandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their dynamic behavior over time.

For this compound, MD simulations could be used to study its solvation in various solvents. semanticscholar.org By simulating the molecule in a box of solvent molecules, one can calculate properties such as the solvation free energy and analyze the specific intermolecular interactions between the solute and the solvent. ksu.edu.sa These simulations would reveal how the chlorine and cyano groups interact with polar and non-polar solvents. Furthermore, MD simulations can be used to predict the diffusion coefficient and other transport properties of the molecule in solution.

Analysis of Orbital Interactions and Electron Density Distribution

A deeper understanding of a molecule's reactivity can be gained by analyzing its molecular orbitals and electron density distribution. researchgate.netnih.gov The frontier molecular orbitals, the HOMO and LUMO, are particularly important as they are involved in chemical reactions. dergipark.org.tr For this compound, the HOMO is likely to be localized on the adamantane cage and the chlorine atom, while the LUMO is expected to be associated with the cyano group. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

The molecular electrostatic potential (MEP) map is another valuable tool that visualizes the charge distribution on the surface of a molecule. Regions of negative potential (typically colored in red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the nitrogen and chlorine atoms and a positive potential around the carbon atom attached to the chlorine.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | ~ -7.5 eV |

| LUMO Energy | ~ 0.5 eV |

| HOMO-LUMO Gap | ~ 8.0 eV |

| Dipole Moment | ~ 3.5 D |

Note: These are theoretical predictions based on DFT calculations of analogous adamantane derivatives.

Structure-Reactivity Relationships from Computational Approaches

By systematically studying a series of related compounds, it is possible to establish quantitative structure-reactivity relationships (QSAR). nih.gov In the context of this compound, computational parameters derived from DFT calculations, such as the HOMO-LUMO gap, dipole moment, and atomic charges, could be correlated with experimentally observed reactivity for a series of adamantane derivatives. nih.gov This approach allows for the prediction of the reactivity of new, unsynthesized compounds. For example, by establishing a correlation between the calculated activation energy for a particular reaction and a specific electronic parameter, one could predict the reactivity of this compound in that reaction without the need for extensive experimental work. These computational models can significantly accelerate the discovery and development of new molecules with desired properties.

Applications of 3 Chloroadamantane 1 Carbonitrile in Materials Science and Supramolecular Chemistry

Utilization as a Building Block in the Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The selection of the organic linker is crucial as it dictates the topology, porosity, and functionality of the resulting framework. Adamantane (B196018) derivatives are highly sought-after as building blocks for MOFs because their rigid and well-defined tetrahedral geometry can be used to construct highly ordered, three-dimensional networks. nih.govresearchgate.net

While direct synthesis of MOFs using 3-Chloroadamantane-1-carbonitrile is not extensively documented, its potential as a ligand, or "tecton," is significant. The nitrile (-C≡N) group is a well-known coordinating moiety capable of binding to metal centers. Furthermore, adamantane-based ligands functionalized with groups like triazoles have been successfully employed to create robust MOFs. The adamantane core acts as a rigid spacer, pre-programming a significant separation between metal nodes in the framework.

Role in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The adamantane moiety is a classic guest molecule in this field due to its size, shape, and hydrophobicity.

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a host molecule with a cavity and a smaller guest molecule. rsc.org The adamantane cage is an archetypal guest for various macrocyclic hosts, most notably cyclodextrins (CDs). The hydrophobic nature and complementary size of the adamantane group lead to the formation of stable inclusion complexes in aqueous solutions, driven by the hydrophobic effect. mdpi.com

Studies on various adamantane derivatives confirm this strong binding affinity. For instance, research on adamantane-bearing anilines complexed with β-cyclodextrin revealed that the adamantane cage resides deep within the hydrophobic cavity of the cyclodextrin. Similarly, a fluorescently-labeled adamantane derivative was shown to form a 1:1 complex with β-cyclodextrin with a high association equilibrium constant (K = 5.2 × 10⁴ M⁻¹), indicating a very stable host-guest system. mdpi.com

Based on these extensive findings, this compound is an excellent candidate for forming stable inclusion complexes. Its adamantane core would serve as the primary binding motif, inserting into the cavity of hosts like cyclodextrins, cucurbiturils, or pillararenes. mdpi.comaalto.fi The polar chloro and nitrile substituents would likely be positioned near the hydrophilic rim of the macrocycle, potentially modulating the binding strength and the solubility of the resulting complex. This ability to form stable host-guest complexes is crucial for applications in drug delivery, sensing, and the creation of stimuli-responsive materials. nih.gov

The self-assembly of molecules into ordered nanostructures is governed by a delicate balance of non-covalent forces, including van der Waals forces, hydrogen bonding, and dipole-dipole interactions. acs.org The adamantane cage, being bulky and lipophilic, promotes aggregation through van der Waals interactions. Functionalized adamantane molecules have been investigated as fundamental building blocks for nanostructure self-assembly due to their predictable shape and stability.

In this compound, the functional groups introduce more specific and directional interactions. The nitrile group possesses a strong dipole moment, enabling dipole-dipole interactions that can guide the orientation of molecules during self-assembly. The chlorine atom can participate in halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base. The interplay of these specific interactions with the shape-directing nature of the adamantane scaffold allows for the programmed assembly of complex and potentially functional supramolecular architectures.

Development of Novel Polymeric and Nanostructured Materials

The incorporation of adamantane units into polymers is a well-established strategy for enhancing their material properties. The rigidity and bulkiness of the adamantane cage have profound effects on the polymer's final characteristics.

For this compound, the adamantane core acts as a rigid anchor. When used to create multivalent scaffolds, it orients the attached functional groups (the nitrile and chloro groups, or derivatives thereof) in a precise tetrahedral arrangement. nih.gov This is particularly valuable in material science for applications ranging from the development of specific surface coatings to the synthesis of nanostructured materials where precise spatial control over functionality is paramount.

One of the most significant benefits of incorporating adamantane into polymers is the dramatic improvement in their thermal and mechanical properties. researchgate.net The bulky, rigid adamantane cage restricts the thermal motion of polymer chains, leading to a substantial increase in the glass transition temperature (T_g) and enhanced thermal stability. rsc.orgresearchgate.net

This effect has been demonstrated across various polymer systems.

Methacrylate (B99206) Polymers: The introduction of adamantyl groups into polymethyl methacrylate (PMMA) results in polymers with significantly improved thermal and mechanical properties compared to standard PMMA. researchgate.netresearchgate.net

Polyimides: Semi-alicyclic polyimides derived from adamantane-containing diamines exhibit exceptionally high glass transition temperatures (T_g in the range of 285–440 °C), excellent thermal stability, and robust mechanical properties. rsc.org

The integration of this compound as a monomer or pendant group in a polymer matrix would be expected to confer these same benefits. The adamantane core would enhance stiffness and raise the glass transition temperature, thereby increasing the material's service temperature and dimensional stability.

The table below summarizes research findings on the enhancement of polymer properties through the incorporation of adamantane derivatives.

| Polymer System | Adamantane Derivative | Property Enhancement | Reference |

| Poly(methyl methacrylate) (PMMA) | 1-Adamantyl methacrylate (ADMA) | Increased T_g, thermal stability, and mechanical properties compared to pure PMMA. | researchgate.netresearchgate.net |

| Semi-alicyclic Polyimides | 1,3-bis(4-aminophenyl) adamantane (ADMDA) | High T_g (285–440 °C), excellent optical transparency, and optimal thermal and mechanical properties. | rsc.org |

| Polybenzoxazines | 1-Amino adamantane | Lower dielectric constant and loss factor without sacrificing T_g and thermal stability. | researchgate.net |

Functional Materials with Tunable Optical or Electronic Properties

The rigid, three-dimensional structure of the adamantane cage makes it an excellent scaffold for the design of functional materials. When appropriately substituted, adamantane derivatives can serve as building blocks for materials with tailored optical and electronic characteristics. The compound this compound, featuring both a chloro and a nitrile group, possesses functionalities that are known to influence these properties significantly.

Research into functionalized adamantanes has demonstrated that their optical and electronic behavior is highly dependent on the nature of the substituents attached to the cage. d-nb.info The introduction of electron-withdrawing groups, such as the nitrile (-CN) group present in this compound, can substantially alter the electronic landscape of the adamantane core. Studies on 1-cyanoadamantane through techniques like photoelectron spectroscopy have provided insights into the electronic effects of the nitrile functionalization. d-nb.info The strong electron-withdrawing nature of the cyano group can lead to a significant stabilization of the highest occupied molecular orbital (HOMO), thereby increasing the HOMO-LUMO gap. This tunability of the electronic energy levels is a critical factor in designing materials for specific electronic applications.

Similarly, halogenation of the adamantane skeleton has been shown to impact its solid-state properties and phase behavior, which are closely linked to its electronic and optical characteristics. researchgate.net The chloro group at the 3-position of the adamantane cage in this compound introduces a polar C-Cl bond and can influence intermolecular interactions in the solid state, potentially leading to materials with interesting dielectric properties.

While direct experimental data on the optical and electronic properties of materials based solely on this compound is not extensively available in the public domain, the principles derived from related adamantane derivatives provide a strong foundation for its potential applications. The combination of a strong electron-withdrawing group and a halogen substituent on a rigid, well-defined scaffold makes it a promising candidate for the development of advanced materials.

The general approach in this field involves using functionalized adamantanes as building blocks or "tectons" in the construction of larger, more complex architectures such as polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. mdpi.comnih.gov The adamantane units provide structural rigidity and control over the spatial arrangement of functional moieties, while the substituents dictate the electronic and optical properties of the final material.

For instance, adamantane derivatives are employed as scaffolds to connect unsaturated linkers and chromophores. nih.gov In such a design, the adamantane core acts as an insulating bridge, preventing unwanted electronic communication between the chromophoric units, which can be crucial for applications in molecular electronics and photonics. The specific substitution pattern on the adamantane, as seen in this compound, would be expected to fine-tune the properties of these chromophore assemblies.

Furthermore, the field of supramolecular chemistry offers a powerful route to materials with tunable properties. Functionalized adamantanes are known to form stable host-guest complexes with various macrocycles. mdpi.comnih.gov By incorporating this compound into such supramolecular systems, it may be possible to modulate the optical or electronic response of the material through external stimuli that affect the host-guest binding.

While detailed research findings and specific data tables for materials based on this compound are not available, the table below summarizes the known effects of its constituent functional groups on the properties of adamantane, based on studies of related compounds.

| Functional Group | Position | Known Effects on Adamantane Derivatives | Relevant Research Context |

| Nitrile (-CN) | 1 | Strong electron-withdrawing group; stabilizes HOMO, potentially increasing the HOMO-LUMO gap. | Photoelectron spectroscopy of 1-cyanoadamantane. d-nb.info |

| Chloro (-Cl) | 3 | Introduces polarity; influences intermolecular interactions and solid-state packing. | Studies on halogenated adamantanes. researchgate.net |

This information underscores the potential of this compound as a valuable component in the design and synthesis of new functional materials with precisely controlled optical and electronic properties. Further experimental and computational studies are needed to fully elucidate the specific characteristics of materials derived from this intriguing compound.

Future Research Directions and Emerging Areas in 3 Chloroadamantane 1 Carbonitrile Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of multi-substituted adamantanes can be challenging due to the inherent stability of the cage and the often-limited reactivity of its C-H bonds. nih.govnih.gov Future research should focus on developing more efficient and selective methods for the synthesis of 3-Chloroadamantane-1-carbonitrile and its precursors.

One promising avenue is the exploration of novel catalytic systems. While traditional methods might rely on stoichiometric reagents, the development of catalytic approaches would be more atom-economical and environmentally benign. For instance, palladium-catalyzed carbonylation reactions have been used to introduce carbonyl groups into the adamantane (B196018) scaffold. nih.gov Similar strategies could be investigated for the direct cyanation of a 3-chloro-adamantanol precursor.

Furthermore, multicomponent reactions (MCRs) offer a powerful tool for the rapid construction of complex molecules from simple starting materials. nih.gov The development of an MCR that incorporates the adamantane scaffold and introduces both the chloro and cyano functionalities in a single step would be a significant breakthrough. Research into organocatalysis, which has shown success in asymmetric MCRs, could lead to the enantioselective synthesis of chiral derivatives of this compound. nih.gov

Advanced Functionalization Strategies for Multi-substituted Derivatives

The presence of two distinct functional groups in this compound opens up a wide range of possibilities for creating multi-substituted derivatives with tailored properties. Future research should focus on selectively targeting either the chloro or the cyano group, or both, to introduce further diversity.

Radical-based functionalization reactions have proven effective for the direct conversion of adamantane C-H bonds to C-C bonds. nih.gov These methods could be adapted to introduce additional substituents onto the adamantane cage of this compound. The influence of the existing chloro and cyano groups on the regioselectivity of such radical reactions would be a key area of investigation.

The nitrile group itself is a versatile handle for a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole via "click" chemistry. nih.gov Each of these transformations would yield a new class of adamantane derivatives with potentially interesting biological or material properties. For example, aminoadamantanes are known for their antiviral activities. nih.gov

Integration into Complex Supramolecular Architectures for Advanced Material Applications

The rigid and lipophilic nature of the adamantane cage makes it an excellent building block for supramolecular chemistry. nih.govmdpi.com Adamantane derivatives can form stable inclusion complexes with host molecules like cyclodextrins and cucurbit[n]urils. nih.gov The resulting host-guest systems have applications in drug delivery, sensing, and the development of responsive materials.

Future research could explore the use of this compound as a guest molecule in such systems. The polarity and hydrogen-bonding capabilities of the cyano group could influence the binding affinity and selectivity with different host molecules. Furthermore, the chloro group could serve as a reactive site for post-assembly modification, allowing for the creation of more complex and functional supramolecular structures.

The self-assembly of adamantane derivatives can also lead to the formation of crystalline materials with interesting properties. mdpi.com The interplay of the chloro and cyano groups in directing the crystal packing of this compound could be investigated, potentially leading to materials with novel optical or electronic properties.

Development of High-Performance Computational Models for Predicting Reactivity and Properties

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the elucidation of reaction mechanisms. researchgate.netresearchgate.net For a molecule like this compound, where experimental data may be scarce, computational modeling can provide valuable insights and guide future synthetic efforts.

High-performance computational models, such as those based on density functional theory (DFT), can be used to predict the geometric and electronic structure of this compound. researchgate.netrsc.org These models can also be used to calculate various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of the molecule.

Furthermore, computational models can be used to predict the reactivity of the molecule. For example, the relative stability of carbocation intermediates at different positions on the adamantane cage can be calculated to predict the outcome of substitution reactions. researchgate.net Molecular docking studies could also be performed to predict the binding affinity of this compound and its derivatives to biological targets, thus guiding the design of new therapeutic agents. mdpi.comtandfonline.com

Synergistic Approaches Combining Synthetic, Spectroscopic, and Theoretical Methodologies

The most comprehensive understanding of the chemistry of this compound will come from a synergistic approach that combines synthetic, spectroscopic, and theoretical methods. rsc.org

Future research projects should be designed to integrate these three components. For example, a new synthetic reaction could be designed based on computational predictions. The products of the reaction would then be thoroughly characterized using a variety of spectroscopic techniques, such as NMR and X-ray crystallography. The experimental results would then be compared with the computational predictions, allowing for the refinement of the theoretical models. This iterative cycle of prediction, synthesis, and characterization will be crucial for advancing our understanding of this intriguing molecule and unlocking its full potential.

Q & A

Q. What are the recommended synthetic routes for 3-Chloroadamantane-1-carbonitrile, and how can reaction conditions be optimized for academic-scale synthesis?

Methodological Answer: The synthesis of this compound typically involves functionalization of the adamantane core. A plausible route includes:

- Chlorination : Electrophilic substitution on adamantane using chlorine gas or under controlled conditions to introduce the chlorine substituent .

- Nitrile Introduction : Subsequent cyanation via nucleophilic substitution (e.g., using KCN or NaCN) or catalytic methods (e.g., Pd-catalyzed cross-coupling) to install the carbonitrile group .

Optimization Tips :- Monitor reaction progress with to track chlorination efficiency.

- Adjust solvent polarity (e.g., DMF for cyanation) and temperature (60–80°C) to improve yield .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- : Identify adamantane proton environments (δ 1.5–2.5 ppm) and nitrile-adjacent protons (downfield shifts) .

- : Confirm nitrile carbon resonance (~115–120 ppm) and adamantane carbons .

- IR Spectroscopy : Detect the C≡N stretch (~2240 cm) and C-Cl stretch (~550–750 cm) .

- X-ray Crystallography : Resolve adamantane geometry and substituent positions if single crystals are obtainable .

Q. How does the steric bulk of the adamantane core influence the reactivity of this compound in substitution reactions?

Methodological Answer: The rigid adamantane structure imposes steric hindrance, which:

- Slows Nucleophilic Substitution : Bulky groups hinder backside attack in mechanisms, favoring pathways under acidic conditions .

- Directs Regioselectivity : Chlorine and nitrile groups may stabilize carbocation intermediates, guiding substitution to specific positions .

Experimental Validation :- Compare reaction rates with non-adamantane analogs (e.g., cyclohexane derivatives) using kinetic studies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and steric effects of substituents on this compound’s reactivity?

Methodological Answer:

Q. What strategies resolve contradictions in solubility or stability data for this compound across different studies?

Methodological Answer:

Q. How can this compound serve as a precursor for bioactive molecules, and what in vitro assays are recommended for initial screening?

Methodological Answer:

- Derivatization :

- Reduce the nitrile to an amine (e.g., LiAlH) for potential kinase inhibitor scaffolds .

- Functionalize the chlorine via Suzuki coupling for diversity-oriented synthesis .

- Assays :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Screen against target enzymes (e.g., cytochrome P450) using fluorogenic substrates .

Q. What green chemistry approaches can minimize hazardous byproducts in the synthesis of this compound?

Methodological Answer:

- Solvent Selection : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .

- Catalysis : Use recyclable catalysts (e.g., immobilized Pd nanoparticles) for cyanation steps .

- Waste Mitigation : Employ flow chemistry to reduce excess reagents and improve atom economy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.